(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
CAS No.: 2193051-85-1
Cat. No.: VC7078288
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2193051-85-1 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.71 |
| IUPAC Name | (4S)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11;/h5-6,10H,3-4,12H2,1-2H3;1H/t10-;/m0./s1 |
| Standard InChI Key | TWWDBMGTFMHGPX-PPHPATTJSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(CCO2)N)C.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride under IUPAC nomenclature, reflecting its bicyclic chroman structure, methyl substituents, and stereochemical configuration . Common synonyms include (S)-6,8-Dimethylchroman-4-amine hydrochloride and the CAS registry number 2193051-85-1 . The European Community (EC) number 988-361-9 further categorizes it within regulatory databases .
Molecular and Structural Data
The molecular formula C₁₁H₁₆ClNO corresponds to a monoisotopic mass of 213.0926 Da. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=CC(=C2C(=C1)C@HN)C.Cl | PubChem |
| InChIKey | TWWDBMGTFMHGPX-PPHPATTJSA-N | PubChem |
| CAS Number | 2193051-85-1 | PubChem |
| Molecular Weight | 213.70 g/mol | PubChem |
The stereochemistry at the 4th position (S-configuration) is critical for its interaction with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .
Structural Characteristics and Stereochemistry
Core Chroman Architecture
The benzopyran scaffold consists of a benzene ring fused to a dihydropyran ring, with methyl groups at positions 6 and 8. The amine group at position 4 introduces chirality, rendering the compound susceptible to stereospecific reactions .
2D and 3D Conformational Analysis
X-ray crystallography and computational models reveal that the (4S) configuration induces a puckered dihydropyran ring, stabilizing the molecule through intramolecular hydrogen bonding between the amine and adjacent oxygen atom . The methyl groups at positions 6 and 8 create steric hindrance, influencing reactivity toward electrophilic agents.
Spectroscopic Properties
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NMR: The proton NMR spectrum displays distinct signals for the methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.7–7.1 ppm), and the amine proton (δ 2.9 ppm) .
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IR: Stretching vibrations at 3250 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=C) confirm the amine and aromatic functionalities .
Synthesis and Chemical Reactivity
Synthetic Pathways
The parent amine, (S)-6,8-Dimethylchroman-4-amine (CID 42220750), is typically synthesized via a Friedel-Crafts alkylation followed by chiral resolution . Subsequent treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility for pharmacological applications .
Key Steps:
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Ring Formation: Condensation of resorcinol derivatives with allylamine under acidic conditions.
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Methylation: Introduction of methyl groups via alkylation with methyl iodide.
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Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (4S) enantiomer.
Reactivity Profile
The compound undergoes characteristic reactions of secondary amines and aromatic systems:
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative |
| Alkylation | Methyl iodide | Quaternary ammonium salt |
| Electrophilic Substitution | Nitric acid | Nitro-substituted chroman |
These reactions enable structural diversification for drug discovery.
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Employ fume hoods |
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